molecular formula C9H11ClN2OS B1491587 (3-Aminopyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone CAS No. 1250584-43-0

(3-Aminopyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone

Cat. No. B1491587
CAS RN: 1250584-43-0
M. Wt: 230.72 g/mol
InChI Key: OTXYPJBZIMXLNP-UHFFFAOYSA-N
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Description

3-Aminopyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone (APCTM) is a synthetic compound that has been widely studied for its potential applications in a variety of scientific research fields. It is a small molecule that is structurally similar to pyrrolidine, an alkaloid found in plants. APCTM has been used as a model compound to study the structure-activity relationships of pyrrolidines, and its synthesis has been widely studied. In addition, it has been used to study the mechanism of action of various drugs, as well as its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Studies

(3-Aminopyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone and its derivatives have been extensively studied for their synthesis and structural properties. Shahana and Yardily (2020) synthesized novel compounds related to this chemical and characterized them using various spectroscopic methods. They also performed density functional theory (DFT) calculations to investigate the equilibrium geometry, bonding features, and harmonic vibrational wave numbers of these compounds. Their study provides insights into the structural changes in the molecule due to the substitution of electron withdrawing groups and analyzes thermodynamic stability and reactivity in different states (Shahana & Yardily, 2020).

Antibacterial Activity

The antibacterial activity of compounds related to this compound has been a subject of research. Shahana and Yardily (2020) conducted a molecular docking study using Hex 8.0, which aided in understanding the antibacterial properties of these compounds (Shahana & Yardily, 2020).

Spectroscopic Properties

Al-Ansari (2016) explored the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones in various solvents. The study revealed the influence of solvent polarity and hydrogen-bonding abilities on the spectroscopic properties of these compounds (Al-Ansari, 2016).

Anticancer Potential

Gouhar and Raafat (2015) synthesized and evaluated certain derivatives of (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone for anticancer properties. They explored reactions with different nucleophiles and evaluated the anticancer activity of the newly synthesized compounds (Gouhar & Raafat, 2015).

Neurological Applications

Butler, Wise, and Dewald (1984) synthesized a series of novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, demonstrating central nervous system depressant activity and potential anticonvulsant properties. This study highlights the relevance of such compounds in neurological research (Butler, Wise, & Dewald, 1984).

Mechanism of Action

properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(5-chlorothiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2OS/c10-8-2-1-7(14-8)9(13)12-4-3-6(11)5-12/h1-2,6H,3-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXYPJBZIMXLNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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